Carvone

Übersicht

Beschreibung

Carvone is a naturally occurring monoterpenoid, a member of the terpenoid family of chemicals. It is most commonly found in the essential oils of caraway seeds (Carum carvi), spearmint (Mentha spicata), and dill. This compound exists in two enantiomeric forms: R-(−)-carvone, which has a caraway aroma, and S-(+)-carvone, which has a spearmint aroma .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Carvon kann auf verschiedene Weise synthetisiert werden. Eine gängige Synthesemethode beinhaltet die Oxidation von Limonen, einem verwandten Monoterpen, mit Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure. Ein anderes Verfahren beinhaltet die Isomerisierung von Limonenoxid, gefolgt von Oxidation .

Industrielle Produktionsverfahren: In der Industrie wird Carvon häufig aus ätherischen Ölen durch Wasserdampfdestillation gewonnen. Beispielsweise wird grünes Minzöl destilliert, um S-(+)-Carvon zu erhalten, während Kümmelöl destilliert wird, um R-(−)-Carvon zu erhalten. Der Destillationsprozess trennt Carvon von anderen flüchtigen Substanzen, die im Öl vorhanden sind, und das isolierte Carvon kann dann weiter gereinigt werden .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Carvone contains three reactive sites:

-

Endocyclic double bond (endo-DB)

-

Exocyclic double bond (exo-DB)

-

Carbonyl group

Catalytic Hydrogenation

| Reaction Site | Product | Catalyst | Selectivity (trans:cis) | ΔH (kJ/mol) |

|---|---|---|---|---|

| endo-DB | Dihydrothis compound | Pd/C | 1.8 : 1 | −58.2 |

| exo-DB | Carvotanacetone | Au/TiO₂ | 3.7 : 1 (equilibrium) | −70.7 |

| Carbonyl | Carveol | Ni | N/A | −7.0 |

-

Thermodynamics : Hydrogenation of the endo-DB is less exothermic than the exo-DB due to conjugation effects .

-

Kinetics : Gold catalysts favor trans-dihydrothis compound formation (62% selectivity at 90% conversion) .

Epoxidation Reactions

This compound’s double bonds exhibit distinct reactivity in epoxidation:

Reagent-Specific Selectivity

| Reagent | Reactive Site | Product | Mechanism |

|---|---|---|---|

| Peracetic acid | exo-DB | exo-Epoxide | Electrophilic attack |

| Alkaline H₂O₂ | endo-DB | endo-Epoxide | Nucleophilic attack |

-

Regioselectivity : Peracetic acid targets electron-rich exo-DB (chemoselectivity > 95%), while H₂O₂ reacts with α,β-unsaturated carbonyl systems .

-

Stereoselectivity : Low diastereoselectivity (∼55:45) due to similar transition-state energies .

Diels-Alder Cycloaddition

This compound acts as a dienophile in reactions with dienes like isoprene:

-

DFT studies reveal asynchronous bond formation, with exo-DB showing higher nucleophilic Parr function values (Pₖ⁻ = 0.29 vs. 0.09 for endo-DB) .

-

Activation energy : 6.7 kcal/mol for exo-DB vs. 14.3 kcal/mol for carbonyl group participation .

Isomerization and Acid-Catalyzed Reactions

Under acidic conditions:

-

This compound → Carvacrol : Acid-catalyzed isomerization via hydride shift (ΔG = −21.6 kJ/mol) .

-

Mechanism : Protonation at carbonyl oxygen followed by cyclization .

Oxidation and Baeyer-Villiger Reaction

-

Epoxidation side reaction : Peracetic acid induces Baeyer-Villiger oxidation at the carbonyl group, forming lactones (ΔH = −72.9 kJ/mol) .

-

Competing pathways : Epoxidation is kinetically favored over Baeyer-Villiger due to lower activation barriers (6.7 vs. 32 kcal/mol) .

Synthetic Preparation from Limonene

This compound is industrially synthesized from limonene:

-

Nitrosation : Limonene + NOCl → Nitrosochloride.

-

Oxime formation : Heating → Carvoxime.

Biocatalytic Transformations

-

Enzymatic oxidation : Cytochrome P450 converts limonene to this compound (44 mg/L yield in E. coli) .

-

By-product control : Overexpression of carveol dehydrogenase reduces dihydrothis compound formation (MIC = 182 mg/mL against S. aureus) .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Carvone is a terpenoid compound found in essential oils, especially in caraway seeds, spearmint, and dill . It exists in two enantiomeric forms, R-(−)-carvone and S-(+)-carvone, which differ in their odor profiles and applications . R-(−)-carvone has a minty scent similar to spearmint, while S-(+)-carvone has a spicy, rye-like aroma reminiscent of caraway . Both enantiomers have diverse applications across food, agriculture, and medicine [3, 1].

Scientific Research Applications

This compound has demonstrated various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neurological effects . Research indicates its potential in managing neurological disorders, inhibiting cancer cell proliferation, and controlling insects .

Neurological Activity

This compound's impact on neurological disorders has been studied using animal models like Swiss mice and Wistar rats . Studies show:

- Both ( S)-(+)-carvone and ( R)-(−)-carvone enantiomers have depressant effects on the central nervous system (CNS) .

- (S)-(+)-carvone has anticonvulsant-like properties .

- This compound enantiomers can abolish the action potential in frog sciatic nerves, similar to lidocaine, suggesting local anesthetic activity .

- This compound isomers can block GABA-induced stimulation, suggesting they act as negative allosteric modulators on the GABAA receptor .

Table 1: Neurological Effects of this compound

| Molecules | Origins | Models Used | Experimental Approaches | Key Results |

|---|---|---|---|---|

| (S)-(+)-Carvone, (R)-(−)-carvone | Purchased | Male Swiss mice | Pentobarbital-induced sleeping time, locomotor activity assessment, PTZ-induced convulsions, pentobarbital-induced hypnosis, PTZ-induced seizure, PIC-induced seizure | LD 50 = 484.2 mg/kg for (S)-(+)-carvone, LD 50 = 426.6 mg/kg for (R)-(−)-carvone, both enantiomers induced depressive effects, significantly reduced ambulation, increased pentobarbital sleeping duration, improved the latency of convulsions produced by PTZ and PIC, CNS depressant effect |

| (+)-carvone, (−)-carvone | Not reported | Sciatic nerve of the frog (Rana ridibunda) | Three-chambered recording bath for local anesthetic activity assessment | Both enantiomers elicited comparable responses, abolished the action potential, acted similarly to lidocaine, neurotoxic effect at longer exposure times |

| (+)-carvone, (−)-carvone | Purchased | Adult male Wistar rats | Sucrose-gap apparatus (ex vivo assay) for CAP-inhibitory effect | (−)-carvone was less potent in reducing nerve excitability than (+)-carvone, both enantiomers acted similarly |

| (R)-(−)-carvone, (S)-(+)-carvone | Purchased | Cultures of cortical neurons from fetal rats | $$3H] Flunitrazepam Binding, cell viability assay | Both isomers blocked GABA-induced activation of $$3H] Flunitrazepam binding, non-lethal doses produced negative receptor modulation, insecticidal effect explained by interaction with GABAA receptor |

Anticancer Activity

This compound has shown potential anticancer effects in studies:

- S-carvone can prevent weight gain, fat buildup in the liver, and insulin resistance in mice fed a high-fat diet .

- This compound reduces melanin content and inhibits melanoma cell proliferation in a dose-dependent manner .

- L-carvone exhibits antiproliferative activity against breast cancer cell lines and induces apoptosis .

Table 2: Anticancer and Metabolic Effects of this compound

| Molecules | Origins | Models Used | Experimental Approaches | Key Results |

|---|---|---|---|---|

| S-carvone | Purchased | C57BL/6 mice (male, ten weeks old) | GTT and ITT, histological examination, determination of hepatic triglyceride and serum lipid levels, determination of insulin resistance, gene expression analysis | Prevented weight gain, fat buildup in the liver, and insulin resistance, increased expression of macrophage marker genes, decreased expression of genes involved in lipid production and transport in the liver, inhibited high-fat diet-induced obesity and metabolic problems |

| This compound | Purchased | Male Wistar rats | STZ-induced diabetes, estimation of blood glucose and plasma insulin levels, extraction and determination of glycoproteins | Improved glycemic status in a dose-dependent manner, increased plasma insulin levels, reduced plasma glucose levels, restored the altered plasma and tissue glycoprotein levels, restored the abnormal levels of plasma and tissue glycoprotein components |

| This compound | Purchased | Male Wistar rats | STZ-induced diabetic rats, biochemical analysis, histopathological study of liver and pancreas, immunohistochemical examination of the pancreas | Decreased plasma glucose and HbA1c levels, improved Hb and insulin levels, restored the reversed activity of carbohydrate metabolic enzymes, enzymic antioxidants, and hepatic marker enzymes, decreased STZ-induced damage to hepatic and pancreatic cells, controlled glucose metabolism |

| L-carvone | Not specified | Breast cancer (MCF 7 and MDAMB 231) and normal (MCF 10A) cell lines | Evaluated the antiproliferative and apoptotic activity of L-carvone, and the underlying mechanism(s) of action on breast cancer, exposure arrested MCF 7 cells in S phase of the cell cycle and caused DNA damage | L-carvone exhibited a strong antiproliferative effect against MCF7 (IC 50 = 1.2 mM) and MDA MB 231 cells (IC 50 = 1.0 mM), inhibited the migration of breast cancer cell lines, and induced apoptosis |

Agricultural Applications

S-(+)-Carvone is used to prevent premature sprouting in stored potatoes and is marketed as Talent in the Netherlands .

Insect Control

R-(−)-Carvone is approved by the U.S. Environmental Protection Agency as a mosquito repellent .

Food and Flavor Industry

Both carvones are used for flavoring in the food industry . R-(−)-carvone provides the characteristic flavor of spearmint, while S-(+)-carvone is responsible for the flavor of caraway and dill .

Antifungal Properties

Wirkmechanismus

Carvone exerts its effects through various mechanisms:

Anticancer Effects: this compound induces apoptosis in cancer cells by decreasing Bcl2 and increasing Bax, leading to the release of cytochrome C and activation of caspases.

Antimicrobial Effects: this compound disrupts the cell membrane of microorganisms, leading to ultrastructural changes and cell death.

Anti-inflammatory Effects: this compound reduces the production of pro-inflammatory cytokines and inhibits the activity of enzymes involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Carvon ähnelt anderen Monoterpenoidketonen wie Menthon und Carvotanaceton. Es ist einzigartig in seinen verschiedenen enantiomeren Formen und ihren entsprechenden Aromen (Kümmel und Minze).

Ähnliche Verbindungen:

Menthon: In Pfefferminzöl enthalten, hat einen minzigen Geruch.

Carvotanaceton: In Rainfarnöl enthalten, hat einen Kampfergeruch.

Die einzigartigen Eigenschaften von Carvon und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Biologische Aktivität

Carvone is a monoterpene ketone found in various essential oils, particularly from plants in the Lamiaceae and Asteraceae families. Its distinct aroma and diverse biological activities have made it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

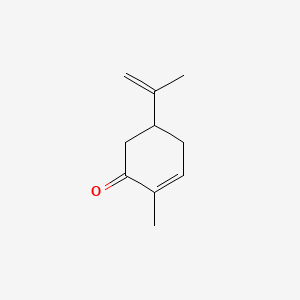

Chemical Structure and Properties

This compound exists in two enantiomeric forms: S-(+)-carvone and R-(−)-carvone. Both forms exhibit unique biological activities, though they differ in potency and effects. The molecular formula for this compound is CHO, with a molecular weight of 150.22 g/mol.

Pharmacological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. Studies show that it inhibits the growth of various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.3 to 1.3 mg/mL depending on the organism .

- Anti-inflammatory Effects : Research indicates that this compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in animal models . In carrageenan-induced paw edema tests, this compound significantly decreased swelling at doses of 50 mg/kg and 75 mg/kg .

- Antioxidant Activity : this compound exhibits free radical scavenging activity, which contributes to its potential neuroprotective effects. It has been shown to reduce oxidative stress markers in various tissues .

- Neuroprotective Effects : S-(+)-carvone has been investigated for its potential anti-neurodegenerative properties. In vitro studies indicate that it may protect neuronal cells from oxidative damage and improve cognitive functions in animal models .

- Analgesic Properties : R-(−)-carvone has been reported to reduce pain responses in mice without involving the opioid system, indicating a unique mechanism for its analgesic effects .

In Vitro Studies

- Neurotoxicity Assessment : A study assessed the cytotoxicity of S-(+)-carvone on SH-SY5Y neuronal cells, revealing a CC value of approximately 0.844 mM, indicating moderate toxicity compared to galantamine .

- Cytotoxicity Against Cancer Cells : this compound has shown potential anticancer activity by inducing apoptosis in Hep-2 human carcinoma cells without causing DNA damage .

- Memory Acquisition Tests : In passive avoidance tests, single doses of S-(+)-carvone did not significantly affect long-term memory acquisition processes in mice; however, higher doses showed some impact on locomotor activity .

In Vivo Studies

- Inflammation Models : In animal models of inflammation, this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .

- Oxidative Stress Reduction : Studies have indicated that this compound administration leads to a decrease in oxidative stress markers in brain and liver tissues during experiments involving sodium nitroprusside-induced oxidative stress .

Table of Biological Activities

Eigenschaften

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHMXUKGWMISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047426 | |

| Record name | dl-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellowish liquid; [Hawley] White powder; | |

| Record name | Carvone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

230-231 °C | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Carvone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale-yellowish or colorless liquid | |

CAS No. |

99-49-0, 22327-39-5 | |

| Record name | Carvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-p-mentha-1(6),8-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK9XIA8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/ | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.